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Cat. No.: B1207819
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Butanal, 2-oxo- (CAS: 4417-81-6) is a significant a-dicarbonyl compound characterized by the
presence of both an aldehyde and a ketone functional group.[1][2] This structure confers a high
degree of reactivity, making it a potent intermediate in various chemical and biological
processes. Its importance spans from being a key player in the Maillard reaction, which is
fundamental to food chemistry, to its role as an endogenous metabolite arising from cellular
processes like lipid peroxidation.[3][4][5] For drug development professionals, understanding
the reactivity of 2-oxobutanal is crucial, as it readily forms adducts with biological
macromolecules, including proteins and DNA, implicating it in cellular damage and the
pathology of various diseases.[3] It also serves as a versatile reagent in organic synthesis.[3]

Physicochemical and Spectroscopic Profile

The dual carbonyl functionality of 2-oxobutanal dictates its physical properties and
spectroscopic signature.

Core Physicochemical Data

A summary of the key physicochemical properties of 2-oxobutanal is presented below,
providing essential data for its handling and use in experimental settings.
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Property Value Reference
CAS Number 4417-81-6 [1]
Molecular Formula CaHeO2 [1][6]
Molecular Weight 86.09 g/mol [1][6]
Boiling Point 91.8 °C at 760 mmHg [3]

Density 0.967 g/cm?3 [3]

Flash Point 16.4 °C [3]
Refractive Index 1.383 [3]

Vapor Pressure

52.9 mmHg at 25°C

[3]

Spectroscopic Characterization

The spectroscopic profile of 2-oxobutanal is characteristic of a molecule containing both

aldehyde and ketone functionalities.

e Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong C=0 stretching

absorptions. Saturated aliphatic ketones typically absorb near 1715 cm~1, while saturated

aldehydes absorb near 1730 cm~1.[7] Additionally, aldehydes exhibit two characteristic C-H

stretching absorptions between 2700-2860 cm~1, which are crucial for distinguishing them

from ketones.[7]

e Nuclear Magnetic Resonance (NMR) Spectroscopy:

o 'H NMR: The aldehydic proton is highly deshielded and appears far downfield, typically in

the 9-10 ppm range.[8] Protons on the carbon alpha to the carbonyl groups are also

deshielded, absorbing near 2.0-2.3 ppm.[7]

o 183C NMR: The carbonyl carbons of aldehydes and ketones give distinctive signals in the

190-215 ppm range, providing clear evidence of these functional groups.[8]

Mass Spectrometry: The primary fragmentation pathway for aldehydes and ketones in mass
spectrometry is a-cleavage, which involves the breaking of the carbon-carbon bond adjacent
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to the carbonyl group.[9][10] This process results in the formation of a resonance-stabilized

acylium ion.

Chemical Reactivity and Core Mechanisms

The reactivity of 2-oxobutanal is governed by the electrophilic nature of its two carbonyl
carbons and the acidity of its a-hydrogens.

Keto-Enol Tautomerism

A fundamental property of carbonyl compounds with a-hydrogens is their ability to exist in
equilibrium with their enol tautomers.[11] This keto-enol tautomerism is a critical aspect of 2-
oxobutanal's reactivity, as the enol form acts as a nucleophile. The equilibrium can be
catalyzed by either acid or base.[12][13][14] The position of the equilibrium is also influenced
by factors such as solvent polarity and the potential for intramolecular hydrogen bonding in the
enol form.[15]
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Caption: Mechanisms of Acid- and Base-Catalyzed Keto-Enol Tautomerism.

Role in the Maillard Reaction

© 2026 BenchChem. All rights reserved. 3/12 Tech Support


https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/19%3A_Aldehydes_and_Ketones-_Nucleophilic_Addition_Reactions/19.14%3A_Spectroscopy_of_Aldehydes_and_Ketones
https://www.youtube.com/watch?v=G4uEGms4pHU
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/22%3A_Carbonyl_Alpha-Substitution_Reactions/22.01%3A_Keto-Enol_Tautomerism
https://www.youtube.com/watch?v=Th-YjaG3kcc
https://www.chemistrysteps.com/keto-enol-tautomerization/
https://www.youtube.com/watch?v=TJrTytxucus
https://www.masterorganicchemistry.com/2022/06/21/keto-enol-tautomerism-key-points/
https://www.benchchem.com/product/b1207819?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1207819?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The Maillard reaction is a non-enzymatic browning process involving a reaction between an
amino acid and a reducing sugar.[16] Dicarbonyl compounds like 2-oxobutanal are key
intermediates in this complex cascade of reactions.[5][17] They can be formed from the
degradation of initial sugar-amine condensation products and subsequently react further with
amino acids (e.g., via Strecker degradation) to generate a wide array of flavor, aroma, and
color compounds.[18]
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Caption: Simplified workflow of the Maillard reaction highlighting 2-oxobutanal.
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Synthesis and Analytical Methodologies

The preparation and analysis of 2-oxobutanal require specific protocols due to its reactivity.

Representative Synthetic Protocol

While numerous specific synthetic routes exist in the literature, a common strategy for
preparing a-keto aldehydes involves the oxidation of corresponding substrates. Another
established approach is the manipulation of 3-keto esters. The following protocol is a
representative example adapted from the principles of [3-keto ester alkylation and subsequent
hydrolysis/decarboxylation, a versatile method in organic synthesis.[19][20]

Protocol: Synthesis of 2-Oxobutanal via Ethyl Acetoacetate

» Enolate Formation: Prepare a solution of sodium ethoxide in absolute ethanol. Cautiously
add ethyl acetoacetate to the cooled solution to form the nucleophilic enolate ion.

» Alkylation: Slowly add an ethylating agent, such as ethyl iodide, to the enolate solution.
Reflux the mixture until the reaction is complete (monitor by TLC or litmus test).

o Workup & Extraction: Remove ethanol via distillation. Add water to the residue and extract
the product, ethyl 2-ethyl-3-oxobutanoate, using an appropriate organic solvent like diethyl
ether.

o Hydrolysis & Decarboxylation: Perform an acid-catalyzed hydrolysis of the purified (3-keto
ester using dilute aqueous acid (e.g., H2S0a4) with gentle heating. The intermediate 3-keto
acid is unstable and readily decarboxylates to yield the final product, 2-oxobutanal.

« Purification: Purify the final product by distillation under reduced pressure to prevent
degradation at high temperatures.

1. NaOEt, EtOH 2-Ethyl-3-oxobutanoic Acid
Ethyl Acetoacetate 2. Ethyl lodide Ethyl 2-ethyl-3-oxobutanoate (unstable) ) Butanal, 2-oxo-
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Caption: Synthetic workflow for 2-oxobutanal from ethyl acetoacetate.

Analytical Methods

Detecting and quantifying reactive dicarbonyls like 2-oxobutanal in complex matrices (e.g.,
biological samples) often requires derivatization to form stable, detectable products.[4]

e Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): These are powerful
techniques for separating and identifying volatile compounds.[21] For 2-oxobutanal, analysis
often involves derivatization to increase volatility and thermal stability. Headspace GC can be
particularly effective for determination in aqueous samples.[22]

o High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the analysis of
non-volatile derivatives. A common derivatizing agent is o-phenylenediamine (OPD), which
reacts with a-dicarbonyls to form highly UV-active and fluorescent quinoxaline derivatives,
enabling sensitive detection.[4]

Biological Significance and Toxicology

2-Oxobutanal is not merely an exogenous compound; it is formed within biological systems and
has significant physiological and toxicological implications.

Endogenous Formation and Metabolism

2-Oxobutanal can be generated endogenously through several metabolic pathways. It is a
product of lipid peroxidation, a process where oxidative stress leads to the degradation of
lipids.[3] It is also involved in the metabolism of certain amino acids and can be decarboxylated
by mitochondrial enzyme complexes.[23] Specifically, both branched-chain 2-oxo acid
dehydrogenase (BCODH) and pyruvate dehydrogenase (PDH) have been shown to be
responsible for the oxidative decarboxylation of 2-oxobutyrate, a closely related metabolite.[23]

Cellular Toxicity and Drug Development Implications

The high reactivity of 2-oxobutanal is the basis of its cytotoxicity. It is a bifunctional electrophile
that can react with nucleophilic sites on cellular macromolecules.[24]

o DNA Adduct Formation: It has been investigated as a mutagen that reacts with nucleobases,
such as 2'-deoxyguanosine, to form potentially mutagenic adducts.[3]
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» Protein Modification: It can react with lysine and arginine residues on proteins, leading to the
formation of Advanced Glycation Endproducts (AGES). This cross-linking can impair protein
function and contribute to cellular dysfunction and the pathogenesis of diseases like diabetes
and neurodegeneration.

o Glutathione Depletion: 2-Oxobutanal is detoxified by cellular systems, partly through
conjugation with glutathione (GSH), a key intracellular antioxidant.[24] Excessive production
of 2-oxobutanal can deplete GSH stores, increasing cellular vulnerability to oxidative stress.

For drug development professionals, the reactivity of 2-oxobutanal is a double-edged sword.
While its endogenous production is linked to pathology, making it a potential biomarker or
therapeutic target, its ability to modify drug molecules containing nucleophilic groups must be
considered during drug design and metabolism studies.

Safety and Handling

Butanal, 2-oxo- is a flammable and reactive chemical that requires careful handling.[3]

e Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear
appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab
coat.[25] Keep away from heat, sparks, open flames, and other ignition sources.[26][27] Take
precautionary measures against static discharge.[28]

» Storage: Store in a cool, well-ventilated place in a tightly closed container.[26][28]

» Disposal: Dispose of contents and container to an approved waste disposal plant in
accordance with local, state, and federal regulations.

Conclusion

Butanal, 2-oxo- is a chemically versatile and biologically significant a-dicarbonyl compound. Its
unique reactivity, driven by adjacent aldehyde and ketone moieties, makes it a central player in
fields ranging from food science to molecular toxicology. For researchers and drug developers,
a thorough understanding of its physicochemical properties, reaction mechanisms, synthesis,
and biological interactions is essential for both leveraging its synthetic utility and mitigating its
potential toxicological effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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